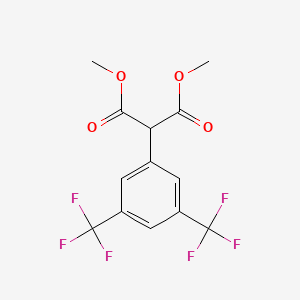

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is an organic compound with the molecular formula C13H10F6O4. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a malonate ester. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate typically involves the esterification of malonic acid derivatives with 3,5-bis(trifluoromethyl)benzyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

化学反应分析

Saponification and Ester Hydrolysis

The malonate ester groups undergo hydrolysis under basic conditions to form carboxylate derivatives. A patented method for analogous compounds (e.g., dimethyl 2-(3-(trifluoromethyl)phenyl)malonate) involves:

-

Reagents : NaOH in isopropyl alcohol.

-

Conditions : 10–15°C during reagent addition, followed by warming to 21–23°C.

-

Product : Sodium 2-(3-(trifluoromethyl)phenyl)malonate with 80% yield and 87.3% purity .

While this study focuses on a mono-trifluoromethyl analog, the bis-substituted variant likely follows similar pathways, though steric and electronic effects may alter reaction rates or solubility.

| Reaction Component | Details |

|---|---|

| Solvent | Isopropyl alcohol |

| Temperature | 10–23°C |

| Molar Ratio (NaOH) | 1:1–1:2 |

| Yield | 80% |

Nucleophilic Alkylation and Substitution

The malonate’s α-hydrogens are acidic (pKa ~13), enabling deprotonation and subsequent alkylation. For example:

-

Allylation : Reaction with allylic halides in the presence of bases (e.g., NaH) yields allyl-substituted derivatives. A related compound, dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)allyl malonate, was synthesized via palladium-catalyzed coupling, achieving 75–82% yields .

-

Trifluoromethylation : The electron-withdrawing trifluoromethyl groups enhance electrophilicity, facilitating reactions with trifluoromethylating agents (e.g., hypervalent iodine reagents) .

Key Data from Allylation :

| Product | Yield | Key Spectral Data (¹H NMR) |

|---|---|---|

| Dimethyl (E)-2-fluoro-2-(2-phenyl-2-(phenylselanyl)vinyl)malonate | 75% | δ 3.54 (s, 6H, OCH₃), 6.03 (d, J = 9.4 Hz, 1H) |

Electrochemical Coupling and Functionalization

Electrochemical methods enable selenoalkylation and fluorination:

-

Selenoalkylation : Reaction with phenylselenyl chloride and alkynes under electrochemical conditions produces selenoalkene derivatives. For example, dimethyl (E)-2-fluoro-2-(2-(phenylselanyl)vinyl)malonate derivatives were synthesized in 49–82% yields .

-

Fluorination : Direct fluorination at the α-position occurs via electrophilic fluorinating agents, as evidenced by ¹⁹F NMR signals at δ −138 to −145 ppm .

Mechanistic Insight :

The trifluoromethyl groups stabilize transition states through inductive effects, accelerating nucleophilic attack at the malonate core .

Comparative Reactivity with Structural Analogs

The bis-trifluoromethyl substitution significantly alters reactivity compared to simpler malonates:

| Compound | Reactivity Profile |

|---|---|

| Dimethyl malonate | High alkylation efficiency but low electrophilicity |

| 3,5-Bis(trifluoromethyl)phenyl variant | Enhanced electrophilicity, slower hydrolysis due to steric hindrance |

| Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate | Higher solubility in polar solvents |

科学研究应用

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

相似化合物的比较

Similar Compounds

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.

3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and preparation of zwitterionic salts.

Uniqueness

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is unique due to its dual ester functionality combined with the electron-withdrawing trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .

生物活性

Dimethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H10F6O4

- Molecular Weight : 344.21 g/mol

- CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl) bromobenzene with diethyl malonate, followed by saponification and methylation processes. This method allows for the efficient production of the compound with high yields and purity .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- p38α MAP Kinase Inhibition : The compound demonstrated notable inhibition rates in a study where derivatives were tested against p38α MAP kinase. For instance, some related compounds exhibited inhibition percentages ranging from 47.97% to 85.36% .

| Compound | % Inhibition | IC50 (μM) |

|---|---|---|

| 27b | 85.36 | 0.031 |

| 27d | 81.48 | 0.075 |

| 27i | 82.89 | 0.038 |

| SB203580 | - | 0.042 |

This indicates that derivatives of dimethyl malonate may have therapeutic potential in treating diseases where p38α MAP kinase is implicated.

Antifungal Activity

Research into the fungicidal properties of related compounds has shown that bis(trifluoromethyl)phenyl-based strobilurin analogues exhibit strong antifungal activity against pathogens such as Erysiphe graminis and Sphaerotheca fuliginea. These compounds were found to be more effective than established commercial fungicides .

Case Studies

- Mitochondrial Pyruvate Carrier Inhibitors : A study identified that compounds with a similar trifluoromethyl substitution at specific positions showed enhanced activity as mitochondrial pyruvate carrier inhibitors, which can affect metabolic pathways in cells . This suggests that dimethyl malonate derivatives might influence cellular metabolism significantly.

- Asymmetric Catalysis : Dimethyl malonate has been utilized in asymmetric Michael addition reactions, demonstrating its utility as a chiral catalyst precursor. The presence of the trifluoromethyl group significantly enhances the catalytic efficiency compared to other known catalysts .

属性

IUPAC Name |

dimethyl 2-[3,5-bis(trifluoromethyl)phenyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O4/c1-22-10(20)9(11(21)23-2)6-3-7(12(14,15)16)5-8(4-6)13(17,18)19/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLYNAGIFKRYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。